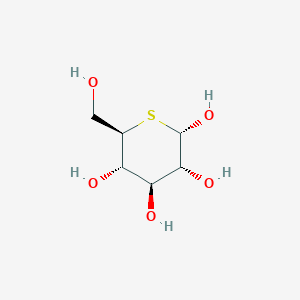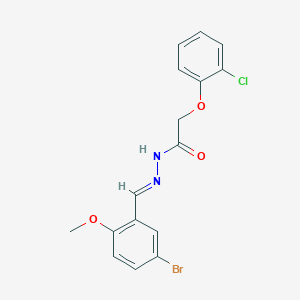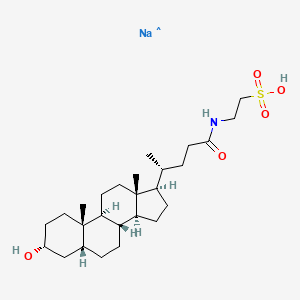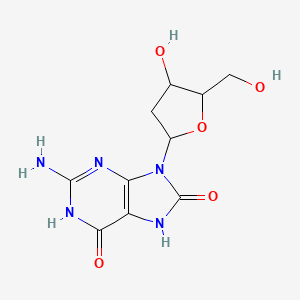
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid is a labeled amino acid derivative. The compound is structurally similar to leucine, an essential amino acid, but with carbon-13 isotopes at specific positions. This labeling is useful in various scientific studies, particularly in metabolic and biochemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid typically involves the incorporation of carbon-13 isotopes into the precursor molecules. One common method is the use of labeled precursors in a multi-step synthesis process. The reaction conditions often include the use of protective groups to prevent unwanted side reactions and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of labeled compounds like this compound involves large-scale synthesis using automated systems. These systems are designed to handle the precise addition of isotopes and the purification of the final product. The production process is optimized to ensure high yield and purity, which is crucial for its use in scientific research.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields keto acids, while reduction can produce various amino acid derivatives.
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid has several applications in scientific research:
Chemistry: Used as a tracer in studying metabolic pathways and enzyme mechanisms.
Biology: Helps in understanding protein synthesis and degradation.
Medicine: Used in metabolic studies to investigate diseases like cancer and diabetes.
Industry: Employed in the development of new pharmaceuticals and in quality control processes.
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This helps in identifying molecular targets and understanding the pathways involved in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Leucine: An essential amino acid with a similar structure but without the carbon-13 labeling.
Isoleucine: Another essential amino acid with a similar structure but different side chain arrangement.
Valine: Similar in structure but with a different side chain.
Uniqueness
The uniqueness of (2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid lies in its labeled carbon atoms, which make it a valuable tool in research. The isotopic labeling allows for precise tracking and analysis of metabolic processes, providing insights that are not possible with unlabeled compounds.
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
133.16 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-methyl(1,2-13C2)pentanoic acid |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i5+1,6+1 |
Clave InChI |
ROHFNLRQFUQHCH-MILXZTBLSA-N |
SMILES isomérico |
CC(C)C[13C@@H]([13C](=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[N-[3-[bis[3-[[(2-hydroxyphenyl)-phenylmethylidene]amino]propyl]amino]propyl]-C-phenylcarbonimidoyl]phenol](/img/structure/B12058147.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

![Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058167.png)
![3-(3,6-diiodo-9H-carbazol-9-yl)-N'-[(E)-(4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B12058173.png)
![Dibromo[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)](/img/structure/B12058174.png)


